
4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione: is a chemical compound belonging to the pyridine family. This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, an ethenyl group at the 1 position, a hydroxyl group at the 3 position, and a thione group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with pyridine, bromination at the 4 and 6 positions can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Hydroxylation: The hydroxyl group at the 3 position can be introduced via a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.
Thionation: Finally, the thione group at the 2 position can be introduced using a thionating agent such as Lawesson’s reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 4,6-Dibromo-1-ethenyl-3-pyridone-2(1H)-thione.
Reduction: Formation of 4,6-Dibromo-1-ethenyl-3-hydroxy-2-mercaptopyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromine atoms and the thione group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group at the 1 position.
4,6-Dibromo-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group at the 3 position.
4,6-Dibromo-1-ethenyl-3-hydroxypyridine: Lacks the thione group at the 2 position.
Uniqueness
4,6-Dibromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of its functional groups, which impart distinct chemical properties and potential biological activities. The presence of both bromine atoms and the thione group can enhance its reactivity and binding affinity, making it a valuable compound in various research fields.
Properties
CAS No. |
62159-78-8 |
|---|---|
Molecular Formula |
C7H5Br2NOS |
Molecular Weight |
311.00 g/mol |
IUPAC Name |
4,6-dibromo-1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H5Br2NOS/c1-2-10-5(9)3-4(8)6(11)7(10)12/h2-3,11H,1H2 |
InChI Key |
SUGSERHNDTYBTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=CC(=C(C1=S)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



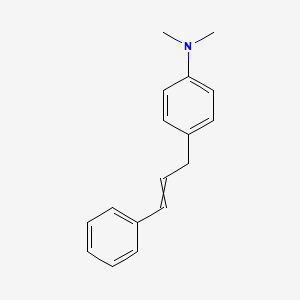
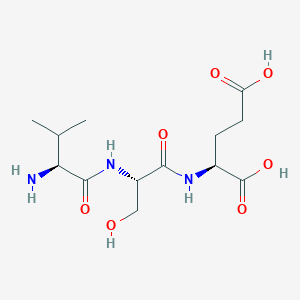
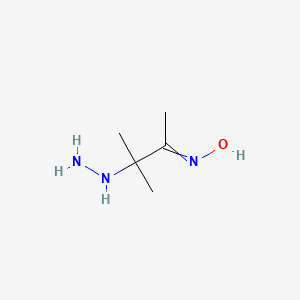
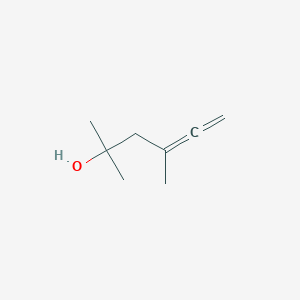
![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
![4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B14548617.png)
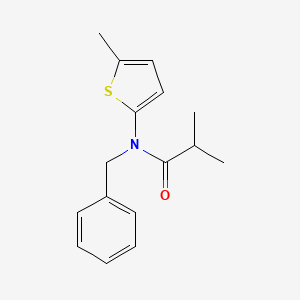


![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)
![6-Oxabicyclo[3.1.0]hexan-2-YL pentanoate](/img/structure/B14548667.png)
